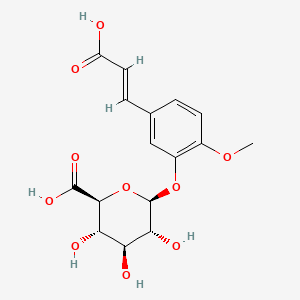

(S,S,R,R)-Orlistat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Obesity is a growing concern worldwide, and it is a major risk factor for several chronic diseases. (S,S,R,R)-Orlistat is a drug that has been developed to combat obesity by inhibiting the absorption of dietary fats.

Scientific Research Applications

1. Effectiveness in Obesity Management and Weight Loss

(S,S,R,R)-Orlistat, commonly known as Orlistat, has been extensively studied for its effectiveness in obesity management. It functions as a reversible inhibitor of gastric and pancreatic lipases, leading to reduced fat absorption from the diet. Clinical studies demonstrate its efficacy in promoting weight loss and maintaining it, especially when combined with a hypocaloric diet and moderate exercise. It has been effective not only in adults but also in obese adolescents. In addition to weight loss, Orlistat has shown to improve glycaemic parameters in obese adults with type 2 diabetes mellitus and some features of the metabolic syndrome. Its role in weight management is supported by a plethora of studies, highlighting its effectiveness and general tolerability, with gastrointestinal events being the most common side effects (Henness & Perry, 2006) (Curran & Scott, 2004).

2. Impact on Glycaemic Control and Cardiovascular Risk Factors

Several studies underline the benefits of Orlistat on glycaemic control in overweight and obese patients, particularly those with type 2 diabetes. Treatment with Orlistat, in conjunction with lifestyle modifications, has resulted in significant weight loss and improvements in glycaemic control compared to lifestyle interventions alone. This substantiates the drug's role as an effective adjunctive treatment for obesity-related conditions. Furthermore, Orlistat's positive impact extends to improving cardiovascular risk factors. It has been associated with significant reductions in blood pressure and heart rate in obese patients with hypertension, indicating its potential role in managing hypertension linked to obesity (Aldekhail et al., 2015) (Sharma & Golay, 2002).

3. Influence on Serum Lipids and Adipokines

Orlistat's influence extends to the modulation of serum lipid profiles and adipokines, important factors in cardiovascular health and obesity. Treatment with Orlistat has been associated with significant reductions in total cholesterol, LDL cholesterol, and triglycerides, contributing to its profile as a beneficial drug in the management of obesity and its related comorbidities. Moreover, Orlistat treatment has shown to modulate plasma levels of adipokines, increasing adiponectin levels while decreasing leptin and C-reactive protein (CRP) levels. This further emphasizes its potential in improving obesity-associated inflammatory and metabolic parameters (Sahebkar et al., 2017) (Derosa & Maffioli, 2016).

4. Minimal Systemic Absorption and Safety Profile

A notable feature of Orlistat is its minimal systemic absorption, which contributes to its safety profile. The drug acts locally in the gastrointestinal tract, and studies indicate an extremely low degree of systemic absorption. This property minimizes the risk of systemic side effects and makes Orlistat a relatively safe option for long-term use in the management of obesity and related conditions. The pharmacokinetic studies underline the drug's safety, with most of the administered dose being recovered from fecal samples, further validating its minimal systemic involvement (Zhi et al., 1995).

properties

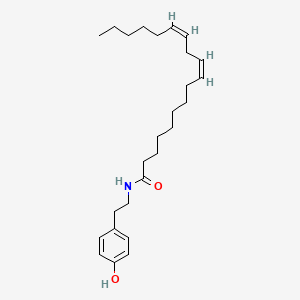

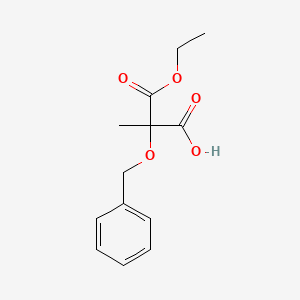

IUPAC Name |

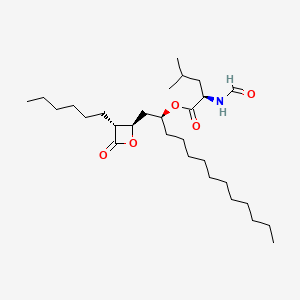

[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-FICKONGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.